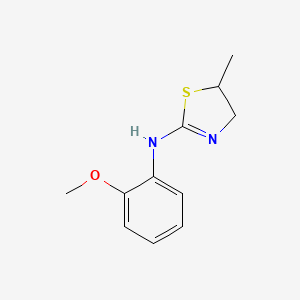

N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-8-7-12-11(15-8)13-9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTALSOHXZUQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyaniline with α-bromoacetone in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is CHNOS, with a molecular weight of 222.31 g/mol. The compound features a thiazole ring which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, in a comparative study involving various thiazole derivatives, compounds similar to this compound demonstrated promising results against multiple cancer cell lines. These compounds showed percent growth inhibitions (PGIs) ranging from moderate to high against various cancer types such as breast cancer (MDA-MB-231), lung cancer (A549), and ovarian cancer (OVCAR-8) .

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| MDA-MB-231 | 56.53 |

| A549 | 57.88 |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been explored. Compounds similar to this compound have been tested for their ability to scavenge free radicals using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated significant radical scavenging capabilities, suggesting potential applications in preventing oxidative stress-related diseases .

Pharmacokinetics and Drug Design

The design and synthesis of thiazole derivatives have been an area of focus for improving drug efficacy and safety profiles. Studies involving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds provide insights into their suitability as therapeutic agents. Research has shown that modifications in the chemical structure can enhance bioavailability and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives against human cancer cell lines. The compound this compound was included in the screening process and exhibited notable cytotoxic effects at concentrations above 10 µM .

Case Study 2: Antioxidant Potential

Another research project focused on synthesizing a series of thiazole derivatives with antioxidant properties. The study highlighted how specific substituents on the thiazole ring could enhance radical scavenging activity. The findings suggested that this compound could be a candidate for further development in antioxidant therapies .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites or interact with cellular membranes, leading to its observed effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural Insights :

- Electron-Donating vs. In contrast, chloro and fluoro substituents (e.g., in and ) withdraw electrons, which may improve metabolic stability but reduce aqueous solubility.

- Positional Effects : The ortho-methoxy group in the target compound introduces steric hindrance near the amine group, possibly affecting intermolecular interactions compared to the para-methoxy analog .

Modifications to the Thiazoline Ring

Research Findings and Implications

Physicochemical Properties

- Melting Points : While specific data for the target compound is absent, analogs like T122 (N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine) exhibit melting points >160°C , suggesting high crystallinity.

- Solubility : Para-substituted methoxy derivatives (e.g., ) likely have better aqueous solubility than ortho-substituted analogs due to reduced steric hindrance.

Biological Activity

N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring with a methoxyphenyl substituent. The synthesis typically involves the cyclization of 2-methoxyaniline with α-bromoacetone in the presence of a base, followed by cyclization with thiourea. Common solvents include ethanol or acetonitrile, and temperatures can range from room temperature to reflux conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The thiazole ring structure allows for binding to active sites on enzymes or cellular receptors, potentially inhibiting their activity or disrupting normal cellular processes. For instance, it may interfere with tubulin polymerization, which is crucial for cell division .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that compounds within the thiazole class can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : Human cancer cell lines such as SGC-7901.

- Mechanism : Induction of cell cycle arrest at the G2/M phase and disruption of microtubule dynamics akin to known chemotherapeutics like colchicine .

Antimicrobial Activity

Thiazole derivatives have also demonstrated notable antimicrobial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the thiazole moiety contributes significantly to this activity:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32.6 | Higher than itraconazole (47.5) |

| Other Thiazole Derivatives | Varies | Significant antibacterial and antifungal activity |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure:

- Substituents : The presence of electron-donating groups such as methoxy enhances activity.

- Ring Modifications : Alterations in the thiazole ring or substituents on the phenyl group can lead to variations in potency against specific targets.

Research indicates that specific substitutions can optimize the compound's activity against cancer cells and pathogens .

Study 1: Antiproliferative Activity

A study evaluated a series of thiazole derivatives for their antiproliferative effects on human cancer cell lines. Among these, this compound exhibited moderate activity comparable to other known anticancer agents .

Study 2: Mechanistic Insights

Molecular docking studies revealed that this compound could bind effectively to the colchicine site on tubulin, suggesting a mechanism similar to that of established microtubule inhibitors . This interaction was confirmed through immunostaining experiments that demonstrated disrupted microtubule dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in academic settings?

- Methodological Answer : Synthesis typically involves cyclization of 2-methoxyaniline with brominated thiazole precursors (e.g., 2-bromo-5-methyl-4,5-dihydrothiazole) under basic conditions (e.g., K₂CO₃ in DMF) at reflux (80–120°C). Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution.

- Purification : Column chromatography or recrystallization (methanol/water) ensures purity (>95%).

- Yield optimization : Stoichiometric ratios (1:1.2 aniline:thiazole precursor) and extended reaction times (12–24 hours) improve outcomes .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : A multi-technique approach is used:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy proton at δ 3.8–4.0 ppm; thiazole C-S resonance at δ 160–170 ppm).

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding. For example, analogous thiazoles exhibit N–H···N hydrogen bonds forming dimeric structures .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 251.0924 g/mol).

Q. What in vitro assays are recommended to assess its biological activity?

- Methodological Answer : Standard protocols include:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer screening : MTT assay (IC₅₀ in HeLa or MCF-7 cells).

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition).

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

- Methodological Answer :

- Reaction path search : Quantum mechanics (QM) calculations (e.g., DFT) model transition states and intermediates to optimize conditions (e.g., solvent effects, catalyst selection) .

- Machine learning : Training models on analogous thiazole syntheses predicts optimal temperature/pH.

- Example: ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .

Q. How to resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

- Methodological Answer :

- Standardize assays : Use isogenic cell lines and consistent protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations).

Q. What strategies elucidate the mechanism of electrophilic substitution at the thiazole ring?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying pH/temperatures to distinguish SN1 vs. SN2 pathways.

- Isotopic labeling : ¹³C-labeled thiazole precursors track regioselectivity (e.g., C-4 vs. C-5 substitution).

- DFT calculations : Predict charge distribution (e.g., C-2 as the most electrophilic site in 4,5-dihydrothiazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.